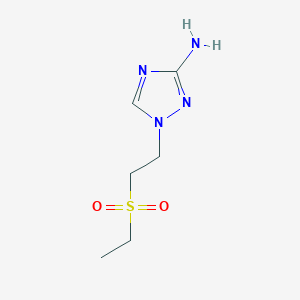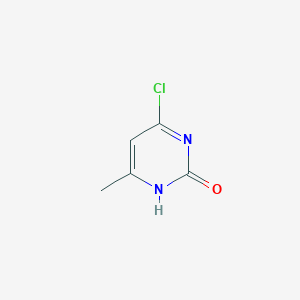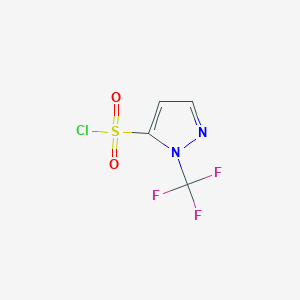![molecular formula C17H20N4O4 B13493730 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with various reagents under specific conditions. For instance, the reaction can be carried out in DMSO (dimethyl sulfoxide) at elevated temperatures (e.g., 120°C) with the addition of DIEA (N,N-diisopropylethylamine) as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium cyanoborohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium cyanoborohydride.
Bases: N,N-diisopropylethylamine (DIEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination can yield various amine derivatives, while oxidation can produce corresponding oxidized forms .
Wissenschaftliche Forschungsanwendungen
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation, thereby regulating protein levels within cells . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: A well-known compound with a similar structure and mechanism of action.
Lenalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers, making it highly versatile for the development of PROTACs and other therapeutic agents .
Eigenschaften
Molekularformel |
C17H20N4O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-18-7-8-20(2)10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)19-15(13)23/h3-4,9,13,18H,5-8H2,1-2H3,(H,19,22,23) |
InChI-Schlüssel |
FBNSUTPESMIRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(chloromethyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13493676.png)
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)

![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)



![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
